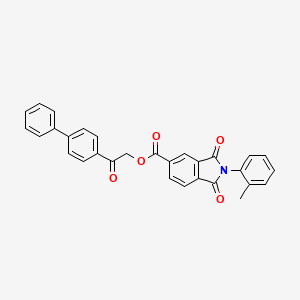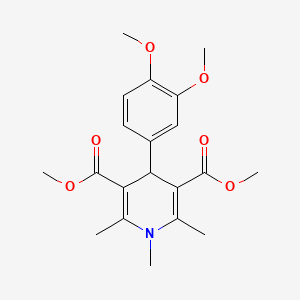![molecular formula C18H20N2O3 B5208423 N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide, commonly known as DMNQ, is a quinone compound that has been widely studied for its potential use in scientific research. DMNQ is a synthetic compound that is structurally similar to coenzyme Q, an important component of the electron transport chain in mitochondria. In
Wissenschaftliche Forschungsanwendungen
DMNQ has been studied for its potential use as a redox-active compound in biological systems. It has been shown to induce oxidative stress in cells and tissues, which can be used to study the effects of oxidative stress on cellular processes. DMNQ has also been used as a model compound for studying the redox chemistry of coenzyme Q and other quinone compounds. Additionally, DMNQ has been studied for its potential use as an electron acceptor in dye-sensitized solar cells.
Wirkmechanismus
DMNQ acts as a redox-active compound by accepting electrons from other molecules and donating them to oxygen, producing superoxide radicals. This process can lead to the production of reactive oxygen species (ROS) and oxidative stress in cells and tissues. DMNQ can also undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to form superoxide radicals. The production of ROS and oxidative stress can have both beneficial and detrimental effects on cellular processes, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in cells and tissues, leading to the activation of stress response pathways and the production of antioxidant enzymes. DMNQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro. However, high concentrations of DMNQ can cause cytotoxicity and cell death in normal cells. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
DMNQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a redox-active compound that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on cellular processes. However, DMNQ has some limitations for lab experiments. It can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the production of ROS and oxidative stress can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. DMNQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro, making it a potential candidate for cancer treatment. Another area of interest is the use of DMNQ as an electron acceptor in dye-sensitized solar cells. DMNQ has been shown to have high efficiency as an electron acceptor, making it a promising candidate for improving the performance of solar cells. Additionally, further research is needed to understand the mechanisms underlying the effects of DMNQ on cellular processes and to develop more specific tools for studying oxidative stress in cells and tissues.
Synthesemethoden
DMNQ can be synthesized by reacting 2-methoxy-1,4-naphthoquinone with piperidine and N-methylacetamide in the presence of a catalyst such as zinc chloride. This method yields DMNQ in high purity and can be easily scaled up for larger quantities.
Eigenschaften
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)19(2)15-16(20-10-6-3-7-11-20)18(23)14-9-5-4-8-13(14)17(15)22/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHPOWCBOTWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,4-dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)

![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)


![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
